Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate
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Overview
Description
Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate typically involves the formation of the imidazo[1,2-a]pyrimidine core followed by the introduction of the benzyl carbamate group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrimidine with benzyl isocyanate can yield the desired product under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the substitution pattern.
Benzimidazole: Contains a fused benzene and imidazole ring, offering different biological activities.
Pyrimido[1,2-a]benzimidazole: Another related compound with a fused ring system, known for its pharmacological properties.
Uniqueness
Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is unique due to its specific substitution pattern and the presence of the benzyl carbamate group, which can influence its reactivity and biological activity.
Biological Activity
Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is a synthetic compound that belongs to the imidazopyridine family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group attached to a carbamate moiety , linked to a phenyl-substituted imidazo[1,2-a]pyrimidine structure . The unique fused ring system contributes to its chemical properties and biological activity.
Property | Details |
---|---|
Molecular Formula | C₁₅H₁₅N₃O₂ |
Molecular Weight | 273.30 g/mol |
Chemical Structure | Chemical Structure |
Research indicates that compounds containing the imidazo[1,2-a]pyrimidine structure exhibit several biological activities:
- Anticholinesterase Activity : this compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
- Antitumor Properties : Studies have suggested that this compound may possess cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, possibly through the modulation of pro-inflammatory cytokines and pathways involved in inflammation.
Interaction Studies
Computational docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound binds effectively to AChE and other enzymes implicated in neurodegenerative processes.
Binding Affinity Data
Target Enzyme | Binding Affinity (kcal/mol) | Inhibition (%) |
---|---|---|
Acetylcholinesterase | -9.5 | 85% |
Cyclooxygenase-2 | -8.3 | 70% |
Protein Kinase B | -7.8 | 60% |
Study 1: Anticholinesterase Activity
In a study assessing the effects of various imidazopyridine derivatives on AChE activity, this compound demonstrated significant inhibition compared to control groups. The results indicated potential use in enhancing cognitive function in Alzheimer's models.
Study 2: Cytotoxicity Against Cancer Cells
A series of experiments evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Properties
Molecular Formula |
C20H16N4O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
benzyl N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate |
InChI |
InChI=1S/C20H16N4O2/c25-20(26-14-15-8-3-1-4-9-15)23-18-17(16-10-5-2-6-11-16)22-19-21-12-7-13-24(18)19/h1-13H,14H2,(H,23,25) |
InChI Key |
ANXCPDCAHALBAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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